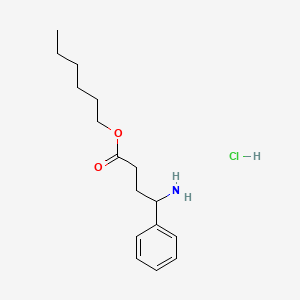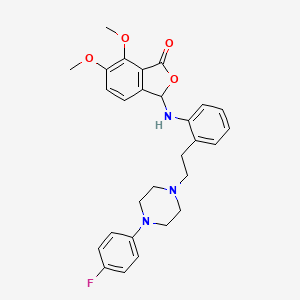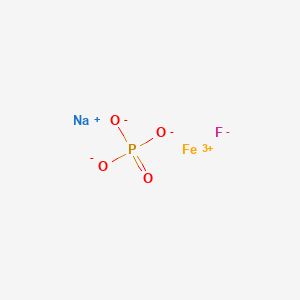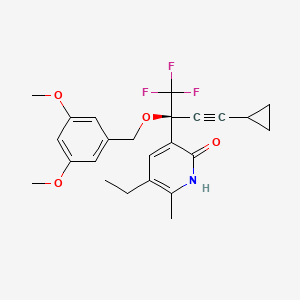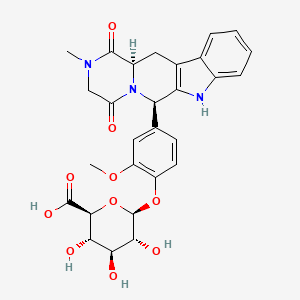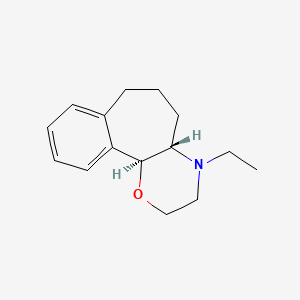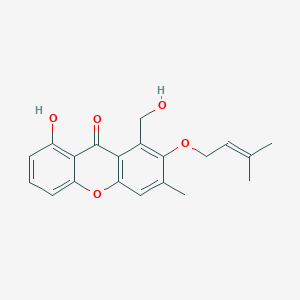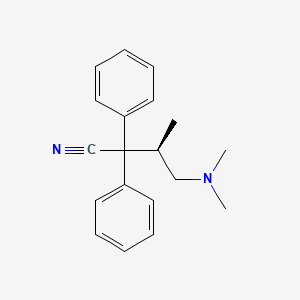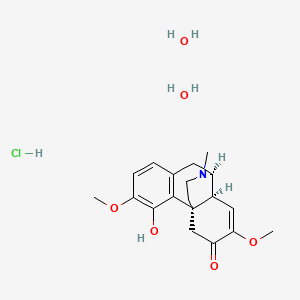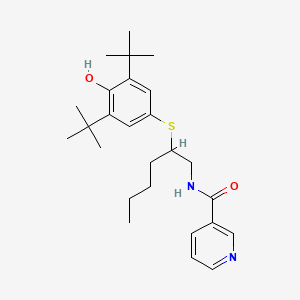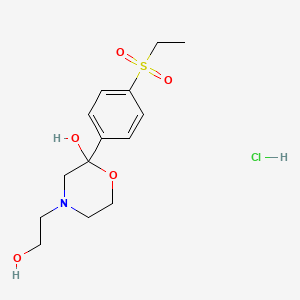
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring, a hydroxyl group, and a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the ethylsulfonyl phenyl derivative. This can be achieved by reacting ethylsulfonyl chloride with a phenyl compound under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxyl and morpholine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring can introduce various functional groups.
科学的研究の応用
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenethylamine: A primary amine with a benzene ring attached to an ethyl group.
Uniqueness
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
104058-19-7 |
|---|---|
分子式 |
C14H22ClNO5S |
分子量 |
351.8 g/mol |
IUPAC名 |
2-(4-ethylsulfonylphenyl)-4-(2-hydroxyethyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO5S.ClH/c1-2-21(18,19)13-5-3-12(4-6-13)14(17)11-15(7-9-16)8-10-20-14;/h3-6,16-17H,2,7-11H2,1H3;1H |
InChIキー |
CFYRPMWGGQFSNM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


